(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride
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Description
(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72. The purity is usually 95%.
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Scientific Research Applications
Molecular Recognition and Assembly
Molecular recognition studies have shown that compounds with structural similarities to "(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid; hydrochloride" can exhibit remarkable adaptability in their hydrogen-bonding capabilities. This adaptability allows them to generate persistent one-dimensional motifs, such as infinite zig-zag ribbons and chains, in complex assemblies with other molecules, such as dicarboxylic acids and metal ions. These properties highlight the potential of such compounds in the design of novel molecular architectures and materials (Karle, Ranganathan, & Haridas, 1997).
Synthetic Chemistry and Drug Design
In synthetic chemistry, related structures have been utilized in the preparation of novel heterocyclic compounds. For example, the reaction of cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids with imidates leads to the formation of condensed-skeleton, bicyclic cis- and trans-pyrimidin-4-ones. Such synthetic routes and the resultant compounds are of interest in the development of new pharmaceuticals and materials (Bernáth, Stájer, Szabó, Fülöp, & Sohár, 1985).
Organogels and Supramolecular Chemistry
The introduction of hydrogen-bonding donor (carboxylic acid) and acceptor (pyridine) substituents into the peripheral positions of porphyrin compounds has been found to significantly influence their gelation properties. This effect is attributed to the interactive forces including porphyrin-porphyrin pi-pi stacking and carboxylic acid-pyridine hydrogen bonding, demonstrating the role of such compounds in developing new materials with tailored properties (Tanaka, Shirakawa, Kaneko, Takeuchi, & Shinkai, 2005).
Conformational Studies and Peptide Mimics
Research on β-oligopeptides derived from cyclopropane and cyclohexane carboxylic acids reveals unique secondary structural motifs, such as eight- and ten-membered hydrogen-bonded rings. These studies contribute to our understanding of peptide mimicry and the design of novel peptidomimetics with potential applications in drug development and molecular biology (Abele, Seiler, & Seebach, 1999).
Catalysis and Organic Synthesis
Compounds structurally related to "(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid; hydrochloride" have been utilized in novel synthetic routes, such as the deconjugative esterification of cyclohexylideneacetic acids. These reactions highlight the potential of such compounds in catalytic processes and the synthesis of complex organic molecules (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).
Properties
IUPAC Name |
(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11;/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMUTPPNNOZTM-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC2=NC=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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